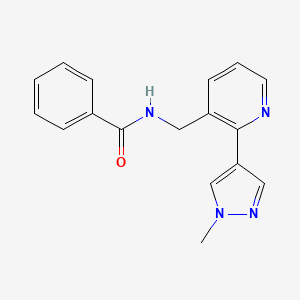

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-21-12-15(11-20-21)16-14(8-5-9-18-16)10-19-17(22)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQQYLFCLWSRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine precursors. One common synthetic route includes the following steps:

Formation of 1-methyl-1H-pyrazol-4-yl precursor: This can be achieved through the reaction of hydrazine with 1,3-diketones in the presence of a suitable catalyst.

Introduction of the pyridine ring: The pyridine ring can be introduced via a multi-step process involving the reaction of the pyrazole precursor with appropriate halides and subsequent cyclization.

Attachment of the benzamide group: The final step involves the reaction of the pyridine derivative with benzamide under specific conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

Reduction: The pyridine ring can be reduced to form pyridine derivatives with different functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or pyrazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine derivatives with various functional groups.

Substitution: Substituted pyridine or pyrazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology: It serves as a probe in biological studies to understand the interaction of pyrazole and pyridine derivatives with biological targets. Medicine: The compound has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors involved in disease processes. Industry: It is used in the development of new materials and chemical processes, leveraging its unique structural properties.

Mechanism of Action

The mechanism by which N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several benzamide- and pyrazole-containing derivatives. Key comparisons are outlined below:

Functional and Pharmacological Insights

- Directing Group Utility : The N,O-bidentate group in facilitates metal-catalyzed reactions, whereas the target compound’s pyridine-pyrazole system may serve as a directing group for similar applications.

- Biological Activity : Quinazoline derivatives (e.g., ) are often kinase inhibitors due to their planar aromatic systems. The target compound’s pyridine-pyrazole core could mimic this activity.

- Synthetic Challenges : Low yields in cyclopropane-functionalized analogs () contrast with high yields in hydrazone-based syntheses (), emphasizing the impact of steric and electronic factors on reaction efficiency.

Physicochemical Properties

- Solubility : The trifluoromethyl and piperazine groups in enhance solubility in polar solvents, whereas the target compound’s benzamide and pyridine groups may confer moderate lipophilicity.

- Thermal Stability : Benzimidazole derivatives () exhibit high melting points (>200°C), while pyrazole analogs () melt at ~104–107°C, suggesting that heterocycle choice influences stability.

Q & A

Q. What are the key synthetic routes for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with pyrazole and pyridine precursors. A common route includes:

- Step 1 : Coupling of 1-methyl-1H-pyrazole-4-boronic acid with 3-(bromomethyl)pyridine under Suzuki-Miyaura conditions (Pd catalysis, aqueous base, 60–80°C) to form the pyridylpyrazole intermediate .

- Step 2 : Benzamide formation via amidation of the pyridylmethylamine intermediate with benzoyl chloride in dichloromethane, using a base like triethylamine to scavenge HCl . Characterization : Intermediates are validated using NMR (¹H/¹³C) and LC-MS. For example, the final product’s purity (>95%) is confirmed via HPLC, and structural assignments rely on chemical shift patterns (e.g., pyrazole protons at δ 7.8–8.2 ppm) .

Q. What structural features influence the compound’s biological activity?

Critical motifs include:

- Pyrazole ring : Enhances binding to kinase domains (e.g., Akt) via hydrogen bonding with hinge regions .

- Benzamide group : Contributes to hydrophobic interactions with target proteins.

- Pyridinylmethyl linker : Modulates solubility and conformational flexibility . Structure-activity relationship (SAR) studies show trifluoromethyl substitutions (as in analogs) improve metabolic stability but may reduce solubility .

Q. What preliminary biological activities have been reported?

While direct data on this compound is limited, structurally related pyrazole-benzamide hybrids exhibit:

- Kinase inhibition : Akt1/2 inhibition (IC₅₀: 10–100 nM) in cancer cell lines .

- Antiproliferative effects : GI₅₀ values of 0.5–5 µM in leukemia and solid tumor models .

- Cytotoxicity : Selectivity profiles vary; e.g., analogs with methyl groups on the pyridine show reduced HaCaT keratinocyte toxicity .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ in Suzuki reactions improves coupling efficiency (yield: 75–85%) versus Pd(OAc)₂ (50–60%) .

- Solvent optimization : Replacing DMF with THF in amidation reduces side products (e.g., esterification) .

- Temperature control : Lowering reaction temperatures (e.g., 0–5°C during benzoylation) minimizes decomposition . Table 1 : Yield optimization under varying conditions.

| Step | Catalyst/Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄/THF | 80 | 85 | 98 |

| 2 | Et₃N/DCM | 0–5 | 92 | 97 |

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or ATP concentrations in kinase assays .

- Metabolic stability : Hepatic microsome studies reveal species-specific degradation (e.g., mouse vs. human), altering IC₅₀ values . Methodological solution : Standardize assays using recombinant proteins (e.g., Akt1/2 isoforms) and include positive controls (e.g., MK-2206) to normalize data .

Q. What strategies identify the compound’s molecular targets?

- Chemoproteomics : Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to map selectivity .

- CRISPR-Cas9 knockout : Validate target relevance by assessing resistance in Akt1/2-deficient cell lines .

Q. How to design derivatives with improved selectivity and reduced toxicity?

- Dihedral angle optimization : Introduce substituents (e.g., 3-hydroxyphenyl) to restrict rotational freedom, enhancing Akt1 vs. Akt2 selectivity (24-fold in Hu7691) .

- Prodrug approaches : Mask the benzamide as an ester to reduce keratinocyte apoptosis, a common toxicity .

- Computational modeling : MD simulations predict binding poses, guiding substitutions to avoid off-targets (e.g., PI3Kγ) .

Q. What analytical techniques quantify metabolic stability and degradation pathways?

- LC-HRMS : Tracks metabolites in liver microsomes, identifying oxidation (e.g., pyrazole C4) and glucuronidation sites .

- Stable isotope labeling : ¹³C-labeled compounds clarify cleavage pathways in mass spectrometry .

- CYP450 inhibition assays : Determine if the compound inhibits CYP3A4/2D6, which affects drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.